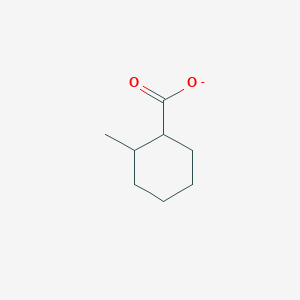
2-Methylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methylcyclohexane-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H13O2- and its molecular weight is 141.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, 2-methylcyclohexane-1-carboxylate serves as a building block for synthesizing bioactive molecules. It has been investigated for potential pharmacological activities, including anti-inflammatory and analgesic effects. Its derivatives may interact with specific enzymes or receptors, influencing biochemical pathways relevant to disease mechanisms.
Case Study: Synthesis of Bioactive Compounds
Research has shown that derivatives of this compound can exhibit significant biological activity. For example, modifications to the ester group can enhance binding affinity to target proteins involved in inflammatory responses. Studies have focused on the synthesis of analogs that retain the cyclohexane structure while varying the substituents to optimize therapeutic efficacy .
Fragrance Industry Applications
This compound is utilized in the fragrance industry to enhance the scent profiles of perfumes and personal care products. Its pleasant olfactory characteristics make it suitable for incorporation into various formulations.
Case Study: Perfume Formulation
A patent describes the use of methyl cyclohexane carboxylates in improving fragrance formulations. The compound can be added in olfactory acceptable amounts to enhance the overall scent profile of perfumes, colognes, and personal care products such as soaps and hair care items . The incorporation of this compound can lead to unique fruity or floral notes, making it a valuable ingredient in modern perfumery.
Industrial Applications
In industrial settings, this compound is employed as an intermediate in organic synthesis. Its versatility allows it to participate in various chemical reactions, including esterification and transesterification processes.
Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate | Hydroxyl group present | Exhibits potential for hydrogen bonding |
| Methyl 4-hydroxy-2-methylcyclohexane-1-carboxylate | Methyl ester instead of ethyl | Alters reactivity compared to ethyl esters |
| Methyl cyclohexane carboxylates | Varied alkyl groups | Useful in enhancing fragrance profiles |
This table highlights structural variations that influence the reactivity and application of related compounds, illustrating the significance of this compound as a versatile intermediate.
Properties
CAS No. |
106044-97-7 |
|---|---|
Molecular Formula |
C8H13O2- |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/p-1 |
InChI Key |
VSKXJRZPVDLHFY-UHFFFAOYSA-M |
SMILES |
CC1CCCCC1C(=O)[O-] |
Canonical SMILES |
CC1CCCCC1C(=O)[O-] |
Synonyms |
2-METHYLCYCLOHEXYLFORMATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















